Sodium monofluorophosphate

概述

准备方法

合成路线和反应条件: 氟磷酸钠通常通过使氟化钠与偏磷酸钠反应合成。该反应可以表示为:

NaPO3+NaF→Na2PO3F

工业生产方法: 在工业环境中,氟磷酸钠是通过用氢氟酸处理四磷酸钠或磷酸二钠来生产的。 反应条件通常涉及控制温度以确保完全反应和最终产品的高纯度 .

化学反应分析

反应类型: 氟磷酸钠会发生各种化学反应,包括:

水解: 在水溶液中,氟磷酸钠水解释放氟离子和磷酸根离子。

取代反应: 它可以参与取代反应,其中氟原子被其他卤素或官能团取代。

常用试剂和条件:

水解: 水是主要试剂,反应在环境条件下进行。

取代: 可以使用卤素(氯、溴)或其他亲核试剂等试剂在受控条件下实现取代。

主要产物:

水解: 主要产物是氟离子和磷酸根离子。

取代: 产物取决于所使用的取代基,导致各种氟磷酸衍生物。

科学研究应用

Preventive Dentistry

MFP is primarily utilized in dentifrices for its anticaries properties. Studies have shown that MFP can effectively reduce the incidence of dental caries by promoting remineralization of enamel and inhibiting demineralization processes. A meta-analysis indicated that while NaF may have a slight edge in preventing caries, MFP also demonstrates significant efficacy and is less toxic .

Enamel Acid Resistance

Research indicates that MFP enhances the acid resistance of enamel, making it particularly beneficial in environments with high acidity. A study comparing MFP with other fluoride treatments found that high concentrations of MFP improved enamel resistance to acid challenges significantly more than conventional methods . This property is attributed to MFP's ability to penetrate deeper into the enamel structure, forming a protective layer against acid erosion.

Dentin Erosion Prevention

MFP has been shown to be effective in preventing dentin erosion caused by acidic substances. In vitro studies demonstrated that MFP could significantly reduce mineral loss and maintain the hardness of dentin when exposed to citric acid . This capability positions MFP as a promising candidate for formulations aimed at protecting dentin from erosive challenges.

Comparative Efficacy: this compound vs. Sodium Fluoride

| Property | This compound (MFP) | Sodium Fluoride (NaF) |

|---|---|---|

| Toxicity | Lower (1/3 of NaF) | Higher |

| Efficacy in Caries Prevention | Moderate | High |

| Acid Resistance | High (deep penetration) | Moderate |

| Solubility | Highly soluble | Less soluble |

The table above summarizes key differences between MFP and NaF, highlighting the unique advantages of MFP despite its slightly lower efficacy in caries prevention.

Case Study 1: Erosion Protection

A study involving bovine dentin showed that the application of an acidulated phosphate MFP solution significantly reduced mineral loss compared to traditional fluoride treatments. The results indicated that MFP could effectively seal dentin tubules and enhance acid resistance, suggesting its potential use in professional dental care settings .

Case Study 2: Clinical Efficacy

In a clinical trial assessing various dentifrice formulations, participants using MFP-containing toothpaste exhibited a notable reduction in caries incidence over two years compared to those using non-fluoride or lower fluoride formulations. This highlights the long-term benefits of incorporating MFP into daily oral hygiene practices .

作用机制

氟磷酸钠在牙科保健中的主要作用机制是水解时释放氟离子。这些氟离子与牙釉质中的羟基磷灰石相互作用,形成氟磷灰石,后者对细菌的酸性攻击更具抵抗力。 该过程有助于牙釉质的再矿化并防止蛀牙的形成 .

类似化合物:

氟化钠 (NaF): 牙科产品中常见的氟化物来源,提供氟离子以再矿化牙釉质。

氟化亚锡 (SnF₂): 牙膏中使用的另一种氟化物化合物,以其抗菌性能和降低牙齿敏感性的能力而闻名。

比较:

氟化钠与氟磷酸钠: 两种化合物都提供氟离子,但由于氟磷酸钠在某些牙膏配方中稍有较少的后味和更好的稳定性,因此在某些配方中更受欢迎.

氟化亚锡与氟磷酸钠: 氟化亚锡提供额外的益处,例如抗菌性能和减轻敏感性,而氟磷酸钠主要侧重于预防蛀牙和牙釉质再矿化.

氟磷酸钠因其平衡的性能而脱颖而出,使其成为牙科保健和其他应用中的多功能且有效的化合物。

相似化合物的比较

Sodium Fluoride (NaF): A common fluoride source in dental products, providing fluoride ions for enamel remineralization.

Stannous Fluoride (SnF₂): Another fluoride compound used in toothpaste, known for its antibacterial properties and ability to reduce dental sensitivity.

Comparison:

Sodium Fluoride vs. Sodium Fluorophosphate: Both compounds provide fluoride ions, but sodium fluorophosphate is preferred in some formulations due to its slightly less aftertaste and better stability in certain toothpaste formulations.

Stannous Fluoride vs. Sodium Fluorophosphate: Stannous fluoride offers additional benefits such as antibacterial properties and sensitivity reduction, whereas sodium fluorophosphate primarily focuses on cavity prevention and enamel remineralization.

Sodium fluorophosphate stands out due to its balanced properties, making it a versatile and effective compound in dental care and other applications.

属性

CAS 编号 |

10163-15-2 |

|---|---|

分子式 |

FH2NaO3P |

分子量 |

122.976 g/mol |

IUPAC 名称 |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

InChI 键 |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

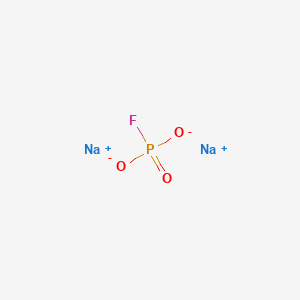

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

规范 SMILES |

OP(=O)(O)F.[Na] |

Key on ui other cas no. |

10163-15-2 7631-97-2 |

物理描述 |

White powder; [Pfaltz and Bauer MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

15181-43-8 (Parent) |

同义词 |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium monofluorophosphate (Na2FPO3) acts as a source of fluoride ions (F-), which play a crucial role in caries prevention. [, , , , , ] The fluoride ions interact with hydroxyapatite (the main mineral component of teeth) in multiple ways:

- Inhibition of demineralization: Fluoride ions reduce the solubility of enamel in acidic environments, thus protecting teeth from the demineralization process that leads to caries formation. [, , , ]

- Enhancement of remineralization: Fluoride ions promote the remineralization of enamel by facilitating the deposition of calcium and phosphate ions into the tooth structure, repairing early-stage lesions. [, , , ]

A: Yes, research shows that combining this compound with agents like arginine, calcium carbonate, and xylitol can enhance its caries-preventive benefits. [, , , , ] For example, a study demonstrated that a dentifrice containing this compound, arginine, and calcium carbonate exhibited superior remineralization of acid-softened enamel compared to a dentifrice with this compound alone. [] Similarly, the addition of xylitol to a this compound dentifrice was shown to significantly reduce caries increment compared to the dentifrice without xylitol. []

ANone: * Molecular formula: Na2FPO3* Molecular weight: 143.95 g/mol

A: While proposed as a potential corrosion inhibitor in concrete, this compound's effectiveness is limited by its decomposition in the alkaline environment of concrete. [] It reacts with calcium ions present in the concrete pore solution, forming calcium phosphate and calcium fluoride, both of which have limited corrosion inhibition properties. [] This decomposition significantly restricts its penetration depth and achievable concentration around reinforcing bars, hindering its ability to effectively inhibit corrosion. []

ANone: The provided research abstracts do not delve into the catalytic properties or applications of this compound. The primary focus of these studies is its use in oral care products and its potential as a corrosion inhibitor.

A: this compound, commonly used in osteoporosis treatment, is absorbed from the gastrointestinal tract and subsequently hydrolyzed into fluoride and orthophosphate ions. [] This hydrolysis primarily occurs in the intestinal mucosa and the liver, facilitated by enzymes known as monofluorophosphateases (MFPases). [] Interestingly, while alkaline phosphatase exhibits MFPase activity, acid phosphatase does not. []

A: Extensive clinical trials, some spanning 3 years, have been conducted to assess the effectiveness of this compound and Sodium fluoride dentifrices in preventing caries. [, , ] These studies, adhering to the guidelines established by organizations like the American Dental Association, have consistently demonstrated that this compound dentifrices offer comparable anticaries efficacy to Sodium fluoride dentifrices. [, , ] This equivalence in performance suggests that both compounds, when incorporated into dentifrices, can effectively contribute to oral health by reducing caries formation.

A: this compound, often combined with other agents like potassium nitrate, has demonstrated efficacy in reducing dentin hypersensitivity. [, , ] Studies using subjective pain scales like the Visual Analogue Scale (VAS) have shown significant improvements in sensitivity after using dentifrices containing these agents. [, , ] Notably, a dentifrice with 5% potassium nitrate and 1500 ppm this compound in a precipitated calcium carbonate base significantly reduced both tactile and thermal sensitivity compared to a placebo dentifrice. []

ANone: The provided research abstracts do not discuss the use of specific biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Several analytical methods have been employed to determine this compound content in toothpaste. [, , ]

- Quantitative 19F-NMR: This method offers a rapid, direct, and environmentally friendly approach for quantifying this compound in toothpaste. [] It provides the advantage of being highly specific and avoids complex sample preparation procedures.

- Ion chromatography: This technique enables the simultaneous determination of both potassium nitrate and this compound in dentifrices. [] It involves separating these components using an ion-exchange column and quantifying them based on their conductivity.

- Colorimetric methods: After removing interfering substances like orthophosphate and metaphosphate, colorimetric methods, such as those utilizing the bleaching of colored ferric complexes by fluoride ions, can be used to determine free fluoride, which can be related back to this compound content. []

ANone: The provided research abstracts primarily focus on the clinical applications and efficacy of this compound. There is limited information regarding its environmental impact and degradation pathways.

A: The research on this compound transcends disciplinary boundaries, finding applications in diverse fields such as dentistry, material science, and pharmacology. [, , , , ]

- Dentistry: Studies on this compound have significantly advanced our understanding of caries prevention, remineralization of enamel, and management of dentin hypersensitivity. [, , , , , , , , , ]

- Material science: Research exploring this compound as a corrosion inhibitor in concrete has provided valuable insights into its chemical stability and interactions in alkaline environments. [, ] Although its limitations have been identified, these findings contribute to the development of more effective corrosion prevention strategies in construction.

- Pharmacology: Investigations into the use of this compound for treating osteoporosis have expanded our knowledge of its pharmacokinetic properties, including absorption, metabolism, and potential for adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。